molecular formula C17H17N5O2S B11006451 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11006451
M. Wt: 355.4 g/mol
InChI Key: YBXAILDOKOUNDI-UHFFFAOYSA-N
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Description

2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features an indole core, an acetamido group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetamidation: The indole derivative is then acylated with acetic anhydride to introduce the acetamido group.

    Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a dithiocarbamate ester.

    Coupling Reaction: Finally, the indole derivative and the thiadiazole derivative are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetamido group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamido derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicinal chemistry, 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The acetamido group may enhance binding affinity through hydrogen bonding, while the thiadiazole ring can participate in electron transfer reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide lies in the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s binding affinity, reactivity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N5O2S/c1-10(23)18-13-3-2-4-14-12(13)7-8-22(14)9-15(24)19-17-21-20-16(25-17)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,18,23)(H,19,21,24)

InChI Key

YBXAILDOKOUNDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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